![molecular formula C19H21N B12608786 5-Benzyl-2,3,3a,4,5,9b-hexahydro-1h-cyclopenta[c]quinoline CAS No. 887353-43-7](/img/structure/B12608786.png)
5-Benzyl-2,3,3a,4,5,9b-hexahydro-1h-cyclopenta[c]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Benzyl-2,3,3a,4,5,9b-hexahydro-1h-cyclopenta[c]quinoline is a complex organic compound with the molecular formula C18H21N
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-2,3,3a,4,5,9b-hexahydro-1h-cyclopenta[c]quinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of benzylamine with cyclopentanone in the presence of a suitable catalyst can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency .
化学反応の分析
Types of Reactions
5-Benzyl-2,3,3a,4,5,9b-hexahydro-1h-cyclopenta[c]quinoline can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives.
科学的研究の応用
5-Benzyl-2,3,3a,4,5,9b-hexahydro-1h-cyclopenta[c]quinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 5-Benzyl-2,3,3a,4,5,9b-hexahydro-1h-cyclopenta[c]quinoline involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline: Shares a similar core structure but lacks the benzyl group.
4-Phenyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline: Contains a furo ring instead of a cyclopenta ring.
trans-2-Benzyl-1,2,3,3a,4,9b-hexahydro-pyrrolo[3,4-c]quinoline-5-carboxylic acid tert-butyl ester: A structurally related compound with a pyrrolo ring.
Uniqueness
The presence of the benzyl group in 5-Benzyl-2,3,3a,4,5,9b-hexahydro-1h-cyclopenta[c]quinoline imparts unique chemical properties and potential biological activities, distinguishing it from other similar compounds.
特性
CAS番号 |
887353-43-7 |
|---|---|
分子式 |
C19H21N |
分子量 |
263.4 g/mol |
IUPAC名 |
5-benzyl-1,2,3,3a,4,9b-hexahydrocyclopenta[c]quinoline |
InChI |
InChI=1S/C19H21N/c1-2-7-15(8-3-1)13-20-14-16-9-6-11-17(16)18-10-4-5-12-19(18)20/h1-5,7-8,10,12,16-17H,6,9,11,13-14H2 |
InChIキー |
HINXOYBVOJRZHV-UHFFFAOYSA-N |
正規SMILES |
C1CC2CN(C3=CC=CC=C3C2C1)CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Trichloro[(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl]germane](/img/structure/B12608712.png)
methanone](/img/structure/B12608714.png)
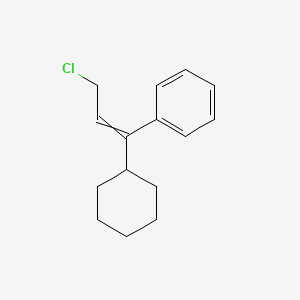
![5-chloro-3-(phenylsulfonyl)-2-[4-(4-pyridinyl)-2-thiazolyl]-1H-Indole](/img/structure/B12608719.png)
![2-[3-(1,2-Oxazol-5-yl)prop-2-yn-1-yl]-1-azabicyclo[2.2.1]heptane](/img/structure/B12608723.png)
![N-[2-(1-Oxopropan-2-yl)phenyl]acetamide](/img/structure/B12608726.png)
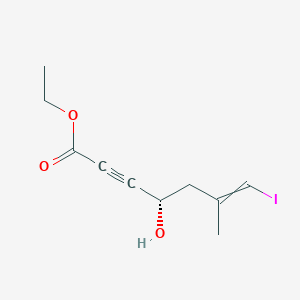

![Benzenesulfonamide, 3-amino-4-methyl-N-[4-(trifluoromethyl)phenyl]-](/img/structure/B12608747.png)
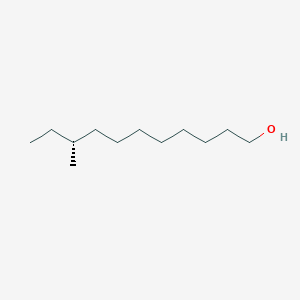
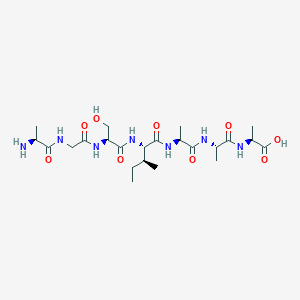
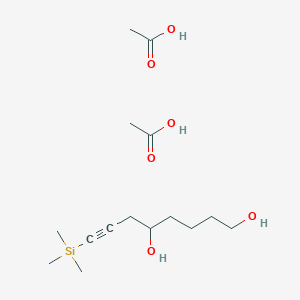
![1,3,4-Oxadiazole, 2-(4-chlorophenyl)-5-naphtho[2,1-b]furan-2-yl-](/img/structure/B12608797.png)
